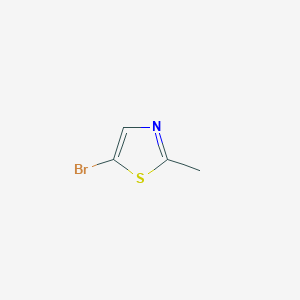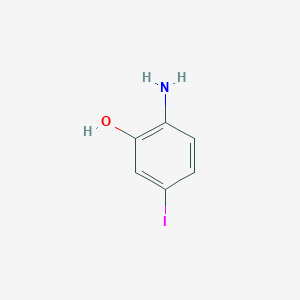![molecular formula C18H19NO3 B079567 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid CAS No. 6955-22-2](/img/structure/B79567.png)
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, also known as DEAB, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme aldehyde dehydrogenase (ALDH).
Mechanism Of Action
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid acts as a competitive inhibitor of ALDH, binding to the active site of the enzyme and preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to an accumulation of aldehydes, which can interfere with the normal functioning of cells and tissues.
Biochemical And Physiological Effects
In addition to its effects on stem cells, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has also been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in lab experiments is its specificity for ALDH inhibition, which allows for precise control over the differentiation of stem cells. However, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can also have off-target effects on other enzymes and processes, which can complicate the interpretation of experimental results. Additionally, the use of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in in vivo experiments may be limited due to its poor solubility and potential toxicity.
Future Directions
There are several potential future directions for the use of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in scientific research. One area of interest is in the study of cancer stem cells, which are thought to play a key role in tumor initiation and progression. 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid could be used to selectively target these cells and prevent their differentiation. Another potential application is in the development of new therapies for inflammatory diseases, where 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid's anti-inflammatory effects could be harnessed to reduce inflammation and tissue damage. Finally, further research is needed to better understand the potential off-target effects of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid and to develop more specific inhibitors of ALDH for use in research and clinical settings.
In conclusion, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, or 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, is a chemical compound that has shown promise in scientific research for its ability to inhibit the enzyme ALDH and prevent the differentiation of stem cells. While 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has several advantages for use in lab experiments, its potential off-target effects and toxicity must be carefully considered. Future research directions for 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid include the study of cancer stem cells, the development of new therapies for inflammatory diseases, and the identification of more specific ALDH inhibitors.
Synthesis Methods
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with diethylcarbamoyl chloride, followed by reduction with sodium borohydride and subsequent acidification. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has been used in various scientific research studies, particularly in the field of stem cell research. It has been found to inhibit the activity of ALDH, which is a key enzyme involved in the metabolism of retinoic acid, a signaling molecule that plays a critical role in the differentiation of stem cells. By inhibiting ALDH, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can prevent the differentiation of stem cells and maintain them in an undifferentiated state.
properties
CAS RN |
6955-22-2 |
|---|---|
Product Name |
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid |
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[2-(diethylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO3/c1-3-19(4-2)17(20)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
GLEINWWQSCYMIV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Other CAS RN |
6955-22-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











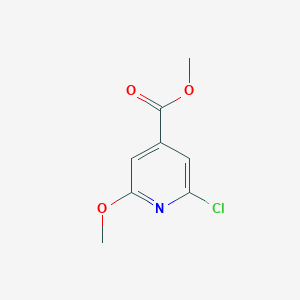
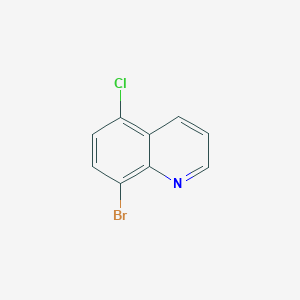
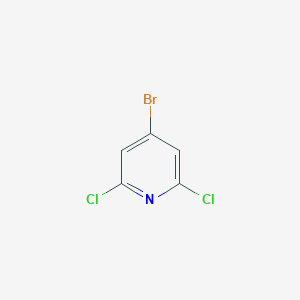
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
